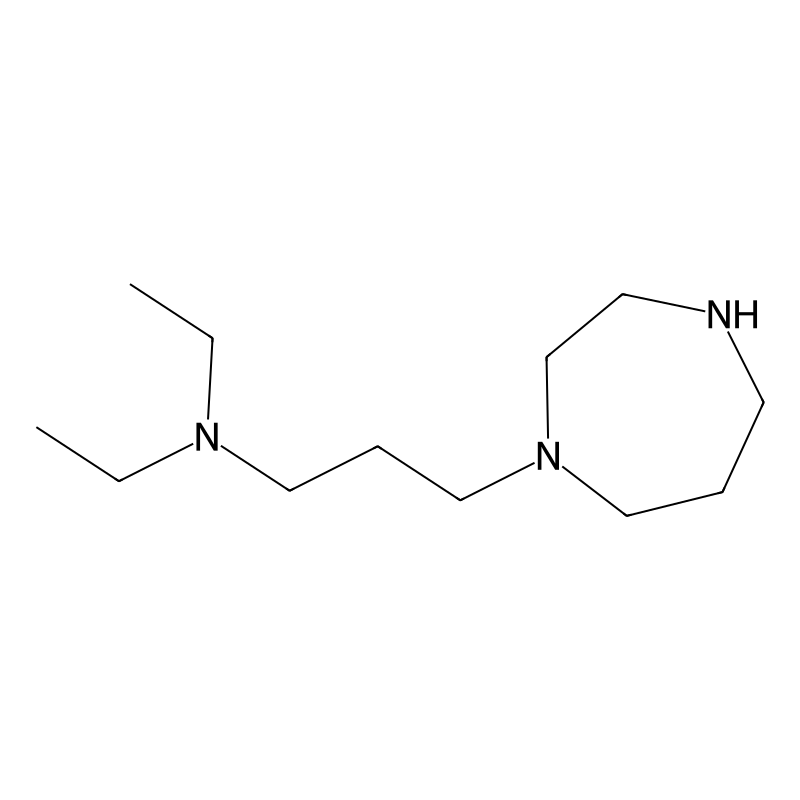

3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications

One area of exploration is DAPhom's potential effect on ion channels, particularly those involved in neurotransmission. Ion channels are proteins embedded in cell membranes that regulate the flow of charged ions. Some studies suggest DAPhom may influence the activity of specific ion channels, potentially impacting neuronal signaling [].

3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine is a chemical compound characterized by the presence of a 1,4-diazepane ring and a diethylamino group attached to a propanamine backbone. Its molecular formula is , and it has a molecular weight of approximately 198.31 g/mol. The compound features a unique structure that combines both aliphatic and cyclic components, which may contribute to its biological and chemical properties.

The chemical behavior of 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine can be analyzed through various types of reactions including:

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acylation Reactions: The primary amine can react with acyl chlorides or anhydrides to form amides.

- Alkylation Reactions: The nitrogen atoms in the diazepane ring can undergo alkylation, leading to the formation of quaternary ammonium salts.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.

Research on the biological activity of 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine indicates potential pharmacological properties. Compounds with similar structures often exhibit activities such as:

- CNS Activity: Due to the presence of the diazepane ring, which is known for its interaction with GABA receptors, this compound may possess anxiolytic or sedative effects.

- Antidepressant Properties: The diethylamino group is often associated with compounds that have antidepressant effects.

Further studies would be necessary to elucidate its specific biological mechanisms and therapeutic potential.

The synthesis of 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine typically involves several steps:

- Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

- Alkylation: The resulting diazepane can be alkylated using diethylamine and a suitable alkyl halide (e.g., propyl bromide) to introduce the diethylamino group.

- Purification: The final product is purified through techniques such as recrystallization or chromatography.

This multi-step synthesis allows for the controlled production of the compound with desired purity and yield.

3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine has potential applications in various fields:

- Pharmaceuticals: As a candidate for drug development targeting central nervous system disorders.

- Chemical Research: Used as an intermediate in the synthesis of more complex organic molecules.

Its unique structure makes it a valuable compound for further exploration in medicinal chemistry.

Interaction studies involving 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine could focus on:

- Receptor Binding: Investigating its affinity for neurotransmitter receptors (e.g., GABA, serotonin).

- Metabolic Pathways: Understanding how this compound is metabolized in biological systems and its pharmacokinetics.

Such studies would provide insights into its therapeutic efficacy and safety profile.

Several compounds share structural similarities with 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine. These include:

| Compound Name | Similarity Index |

|---|---|

| 3-(Piperazin-1-yl)propan-1-amine | 0.82 |

| 1-Methyl-1,4-diazepane | 0.88 |

| (R)-Pyrrolidin-3-amine dihydrochloride | 0.67 |

| N-(3-Chloropropyl)-N,N-diethylamine | 0.74 |

| Octahydropyrrolo[3,4-c]pyrrole | 0.60 |

Uniqueness

The uniqueness of 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine lies in its specific combination of a diazepane ring and diethylamino group, which may confer distinct pharmacological properties compared to other similar compounds. This structural combination could enhance its binding affinity to certain receptors or alter its metabolic stability.